Cas no 503315-74-0 ((3-Fluoro-4-nitro-phenyl)-methanol)

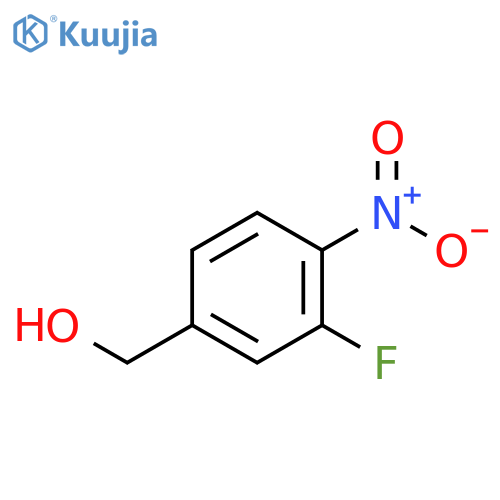

503315-74-0 structure

商品名:(3-Fluoro-4-nitro-phenyl)-methanol

(3-Fluoro-4-nitro-phenyl)-methanol 化学的及び物理的性質

名前と識別子

-

- (3-Fluoro-4-nitrophenyl)methanol

- (3-Fluoro-4-nitro-phenyl)-methanol

- 3-fluoro-4-nitrobenzyl alcohol

- Benzenemethanol, 3-fluoro-4-nitro-

- 3-Fluoro-4-nitro-benzenemethanol

- 3-Fluoro-4-nitrobenzenemethanol

- 3-fluoro 4-nitro benzyl alcohol

- FEMLPDPJKINFGA-UHFFFAOYSA-N

- (3-fluoro-4-nitro-phenyl)methanol

- (3-Fluoro-4-nitrophenyl)-methanol

- SBB088480

- (3-fluoro-4-nitrophenyl)meth

- MFCD03094236

- CS-0043771

- 3-Fluoro-4-nitrobenzylalcohol99%

- DTXSID50379157

- 3-Fluoro-4-nitrobenzyl alcohol 98%

- FA-0618

- SY239161

- SCHEMBL571701

- EN300-1869454

- AKOS005072779

- AKOS015967180

- J-501210

- (3-fluoro-4-nitro-phenyl)-methanol, AldrichCPR

- 503315-74-0

- 3-Fluoro-4-nitrobenzyl alcohol 99%

- (3-Fluoro-4-nitrophenyl)methanol, 2-Fluoro-4-(hydroxymethyl)nitrobenzene

- DB-294271

-

- MDL: MFCD03094236

- インチ: 1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2

- InChIKey: FEMLPDPJKINFGA-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C([H])C(C([H])([H])O[H])=C1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 171.03300

- どういたいしつりょう: 171.03317122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66

じっけんとくせい

- 密度みつど: 1.434

- PSA: 66.05000

- LogP: 1.74940

(3-Fluoro-4-nitro-phenyl)-methanol セキュリティ情報

(3-Fluoro-4-nitro-phenyl)-methanol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3-Fluoro-4-nitro-phenyl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114411-1g |

(3-Fluoro-4-nitrophenyl)methanol |

503315-74-0 | 98% | 1g |

¥151.00 | 2024-05-11 | |

| Key Organics Ltd | FA-0618-1MG |

(3-fluoro-4-nitrophenyl)methanol |

503315-74-0 | >95% | 1mg |

£37.00 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-250mg |

(3-Fluoro-4-nitrophenyl)methanol |

503315-74-0 | 95% | 250mg |

¥43.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-5g |

(3-Fluoro-4-nitrophenyl)methanol |

503315-74-0 | 95% | 5g |

¥601.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047014-5g |

(3-Fluoro-4-nitro-phenyl)-methanol |

503315-74-0 | >95% | 5g |

4096.0CNY | 2021-07-07 | |

| Fluorochem | 209549-1g |

3-Fluoro-4-nitrophenyl)methanol |

503315-74-0 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12920-1g |

(3-Fluoro-4-nitrophenyl)methanol |

503315-74-0 | 95% | 1g |

¥121.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184816-1g |

(3-Fluoro-4-nitro-phenyl)-methanol |

503315-74-0 | 95% | 1g |

¥627.90 | 2023-09-02 | |

| TRC | F597663-250mg |

(3-Fluoro-4-nitro-phenyl)-methanol |

503315-74-0 | 250mg |

$81.00 | 2023-05-18 | ||

| TRC | F597663-1g |

(3-Fluoro-4-nitro-phenyl)-methanol |

503315-74-0 | 1g |

$ 135.00 | 2022-06-02 |

(3-Fluoro-4-nitro-phenyl)-methanol 関連文献

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

2. Book reviews

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

4. Book reviews

503315-74-0 ((3-Fluoro-4-nitro-phenyl)-methanol) 関連製品

- 1123172-89-3((3,5-Difluoro-4-nitrophenyl)methanol)

- 20274-69-5(4-Fluoro-3-nitrobenzyl alcohol)

- 1214323-11-1((3-Fluoro-2-nitrophenyl)methanol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:503315-74-0)(3-Fluoro-4-nitro-phenyl)-methanol

清らかである:99%

はかる:25g

価格 ($):400.0